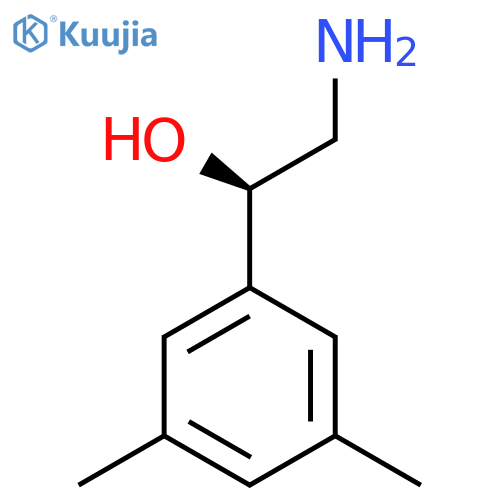Cas no 1568192-88-0 ((1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol)

1568192-88-0 structure
商品名:(1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol
(1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol
- EN300-1147111
- 1568192-88-0
- AKOS021320795
- Benzenemethanol, α-(aminomethyl)-3,5-dimethyl-, (αR)-
- (1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol
-
- インチ: 1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1
- InChIKey: ODOLMCVMBQOBPL-JTQLQIEISA-N
- ほほえんだ: O[C@@H](CN)C1C=C(C)C=C(C)C=1
計算された属性
- せいみつぶんしりょう: 165.115364102g/mol
- どういたいしつりょう: 165.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- 密度みつど: 1.054±0.06 g/cm3(Predicted)
- ふってん: 318.3±37.0 °C(Predicted)
- 酸性度係数(pKa): 12.31±0.35(Predicted)
(1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1147111-0.5g |
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol |
1568192-88-0 | 95% | 0.5g |
$946.0 | 2023-10-25 | |
| Enamine | EN300-1147111-5g |
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol |
1568192-88-0 | 95% | 5g |
$2858.0 | 2023-10-25 | |
| Enamine | EN300-1147111-1.0g |
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol |
1568192-88-0 | 1g |
$1142.0 | 2023-05-23 | ||
| Enamine | EN300-1147111-5.0g |
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol |
1568192-88-0 | 5g |
$3313.0 | 2023-05-23 | ||
| Enamine | EN300-1147111-2.5g |
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol |
1568192-88-0 | 95% | 2.5g |
$1931.0 | 2023-10-25 | |
| Enamine | EN300-1147111-0.05g |
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol |
1568192-88-0 | 95% | 0.05g |
$827.0 | 2023-10-25 | |
| Enamine | EN300-1147111-10.0g |
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol |
1568192-88-0 | 10g |
$4914.0 | 2023-05-23 | ||
| Enamine | EN300-1147111-1g |
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol |
1568192-88-0 | 95% | 1g |
$986.0 | 2023-10-25 | |
| Enamine | EN300-1147111-0.1g |
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol |
1568192-88-0 | 95% | 0.1g |
$867.0 | 2023-10-25 | |
| Enamine | EN300-1147111-0.25g |
(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol |
1568192-88-0 | 95% | 0.25g |
$906.0 | 2023-10-25 |
(1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol 関連文献
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
1568192-88-0 ((1R)-2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol) 関連製品
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
